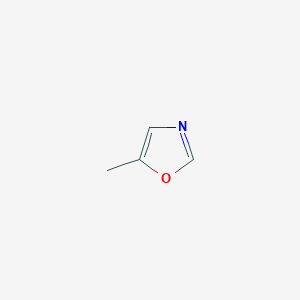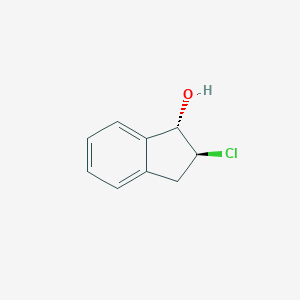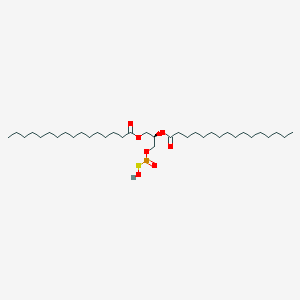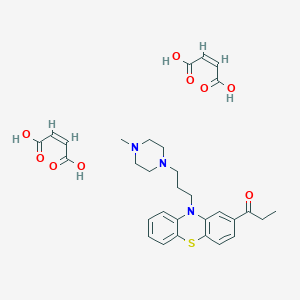
1-(10-(3-(4-Methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-1-propanone dimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(10-(3-(4-Methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-1-propanone dimaleate, commonly known as MPP, is a phenothiazine derivative that has been extensively studied for its biochemical and physiological effects. MPP is a potent inhibitor of dopamine uptake and has been used in scientific research to study the mechanism of action of dopamine transporters and their role in neurological diseases such as Parkinson's disease.
Wirkmechanismus
MPP inhibits the reuptake of dopamine by binding to the dopamine transporter, a protein that is responsible for removing dopamine from the synaptic cleft. By inhibiting dopamine uptake, MPP increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling in the brain.
Biochemische Und Physiologische Effekte
MPP has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine uptake, MPP has been shown to inhibit the uptake of other neurotransmitters such as norepinephrine and serotonin. MPP has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MPP is a useful tool for studying the mechanism of action of dopamine transporters and their role in neurological diseases. However, there are some limitations to its use in lab experiments. MPP is a potent inhibitor of dopamine uptake, which can lead to high levels of dopamine in the brain and potential neurotoxicity. Additionally, MPP has been shown to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on MPP and its effects on the brain. One area of interest is the role of dopamine transporters in addiction and substance abuse. Another area of interest is the potential therapeutic use of MPP and other dopamine transporter inhibitors in the treatment of neurological diseases such as Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPP and its potential off-target effects on other neurotransmitter systems.
Synthesemethoden
MPP can be synthesized by reacting 3-(4-Methyl-1-piperazinyl)propylamine with phenothiazine-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with maleic acid to form the dimaleate salt of MPP.
Wissenschaftliche Forschungsanwendungen
MPP has been used extensively in scientific research to study the mechanism of action of dopamine transporters and their role in neurological diseases such as Parkinson's disease. MPP is a potent inhibitor of dopamine uptake, and its effects on the brain have been studied using various techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Eigenschaften
CAS-Nummer |
108670-13-9 |
|---|---|
Produktname |
1-(10-(3-(4-Methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-1-propanone dimaleate |
Molekularformel |
C27H33N3O5S |
Molekulargewicht |
627.7 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C23H29N3OS.2C4H4O4/c1-3-21(27)18-9-10-23-20(17-18)26(19-7-4-5-8-22(19)28-23)12-6-11-25-15-13-24(2)14-16-25;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI-Schlüssel |
RSHYDNJEWORYDW-UHFFFAOYSA-N |
Isomerische SMILES |
CCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonyme |
1-Propanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl )-, dimaleate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



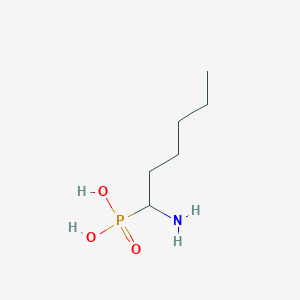


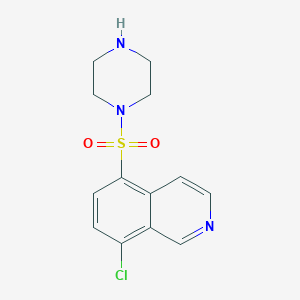

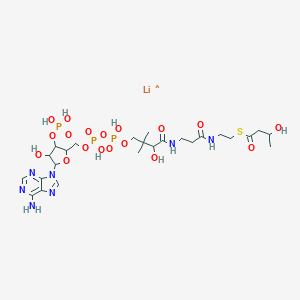

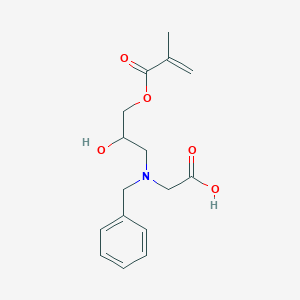
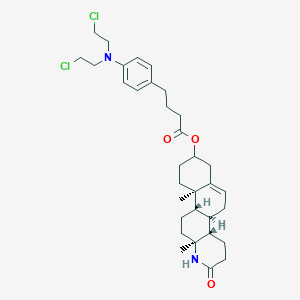
![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)
